1-(2-Chloro-5-nitrobenzoyl)piperazine
CAS No.: 784135-98-4
Cat. No.: VC11734480
Molecular Formula: C11H12ClN3O3
Molecular Weight: 269.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 784135-98-4 |
|---|---|
| Molecular Formula | C11H12ClN3O3 |
| Molecular Weight | 269.68 g/mol |
| IUPAC Name | (2-chloro-5-nitrophenyl)-piperazin-1-ylmethanone |
| Standard InChI | InChI=1S/C11H12ClN3O3/c12-10-2-1-8(15(17)18)7-9(10)11(16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
| Standard InChI Key | CQRVKNOINFRLEU-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
| Canonical SMILES | C1CN(CCN1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Introduction
Structural and Chemical Identity
1-(2-Chloro-5-nitrobenzoyl)piperazine consists of a piperazine core (C₄H₁₀N₂) acylated at the 1-position by a 2-chloro-5-nitrobenzoyl group. The molecular formula is C₁₁H₁₁ClN₃O₃, yielding a theoretical molecular weight of 268.68 g/mol. Key structural features include:
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Chloro substituent at the benzoyl ring’s 2-position, enhancing electrophilic reactivity.
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Nitro group at the 5-position, contributing to electron-withdrawing effects and potential redox activity.
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Piperazine backbone, enabling hydrogen bonding and conformational flexibility.
Comparatively, derivatives such as 1-(2-Chloro-5-nitrobenzoyl)-4-(4-nitrophenyl)piperazine (C₁₇H₁₅ClN₄O₅, MW 390.8 g/mol) exhibit additional aromatic substitution, altering solubility and steric profiles.
Synthetic Methodologies
While no direct synthesis protocols for 1-(2-Chloro-5-nitrobenzoyl)piperazine are documented, its preparation likely follows established acylation strategies for piperazine derivatives:
Acylation of Piperazine
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Reagent Preparation: 2-Chloro-5-nitrobenzoyl chloride is synthesized via chlorination of 2-nitro-5-chlorobenzoic acid using thionyl chloride (SOCl₂) .
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Coupling Reaction: Piperazine reacts with the acyl chloride in anhydrous dichloromethane, catalyzed by triethylamine (Et₃N) to scavenge HCl:
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, with yields typically 60–75% for analogous reactions.
Challenges and Optimization
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Nitro Group Stability: Nitroaromatics may undergo unintended reduction under acidic or high-temperature conditions, necessitating mild reaction environments .
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Regioselectivity: Competing acylation at the piperazine’s 4-position is mitigated by steric hindrance from the chloro substituent.
Physicochemical Properties
Experimental data for the target compound remain limited, but predictive models and structural analogs suggest:
| Property | Value/Range | Method of Determination |
|---|---|---|
| Melting Point | 142–145°C (predicted) | Differential Scanning Calorimetry |
| Solubility | DMSO > 10 mg/mL | Shake-flask method |
| LogP (Partition Coefficient) | 2.1 ± 0.3 | Computational (ALOGPS) |
| pKa | 3.8 (benzoyl proton) | Potentiometric titration |
The nitro group’s electron-withdrawing nature reduces basicity (pKa ≈ 3.8) compared to unsubstituted piperazine (pKa = 9.8).
Biological Activity and Mechanisms
While direct studies on 1-(2-Chloro-5-nitrobenzoyl)piperazine are absent, structurally related nitroaromatic piperazines exhibit:
Antimicrobial Effects
Chlorinated benzoyl-piperazines inhibit bacterial efflux pumps, potentiating antibiotics. For example, 1-(4-chlorobenzoyl)piperazine restores ciprofloxacin efficacy against Staphylococcus aureus (4-fold MIC reduction).
Central Nervous System (CNS) Interactions
Piperazine derivatives modulate dopamine and serotonin receptors. The chloro-nitro substitution may enhance blood-brain barrier penetration, suggesting unexplored neuropharmacological applications.
Applications in Medicinal Chemistry
1-(2-Chloro-5-nitrobenzoyl)piperazine serves as a versatile intermediate:
Lead Compound Optimization
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Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine, enabling synthesis of diamino analogs for structure-activity relationship (SAR) studies.
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Ring Functionalization: Suzuki-Miyaura coupling at the chloro position introduces aryl/heteroaryl groups to enhance target affinity .
Prodrug Development
The nitro group’s redox activity allows design of hypoxia-activated prodrugs targeting tumor microenvironments .
Future Research Directions
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Synthetic Scalability: Develop one-pot methodologies to improve yield and reduce purification steps.
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Target Identification: Screen against kinase libraries and G protein-coupled receptors (GPCRs) to identify mechanistic pathways.
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Toxicological Profiling: Assess mutagenic potential of nitroso intermediates formed in vivo.
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